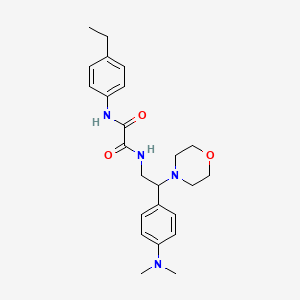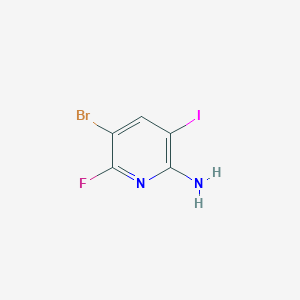![molecular formula C17H22FN3O B2757007 N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide CAS No. 1311908-11-8](/img/structure/B2757007.png)
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-T). GABA-T is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA-T leads to increased levels of GABA, which can have a variety of effects on the brain and body.
Wirkmechanismus
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide works by inhibiting GABA-T, the enzyme responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a variety of effects on the brain and body. GABA is an inhibitory neurotransmitter that helps to regulate neural activity and reduce anxiety and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide are largely due to its ability to increase levels of GABA in the brain. This can lead to changes in neural activity, including reduced excitability and increased inhibition. It can also lead to changes in the release of other neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-T. This makes it a useful tool for studying the effects of GABA-T inhibition on neural activity and behavior. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide. One area of interest is its potential as a treatment for addiction, including cocaine and alcohol addiction. It may also have potential as a treatment for other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method has been described in detail in several scientific publications, including a patent application filed by the compound's developers.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide has been studied extensively in preclinical and clinical research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential as a treatment for addiction, including cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-2-16(10-19)20-17(22)14-6-4-8-21(12-14)11-13-5-3-7-15(18)9-13/h3,5,7,9,14,16H,2,4,6,8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALALNVKOMVTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCCN(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)
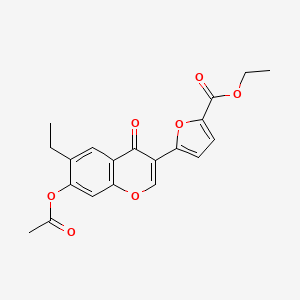
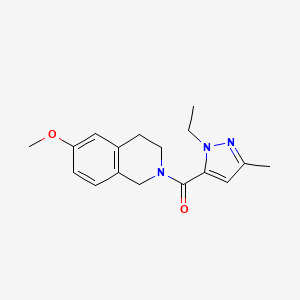
![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid](/img/structure/B2756934.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B2756935.png)
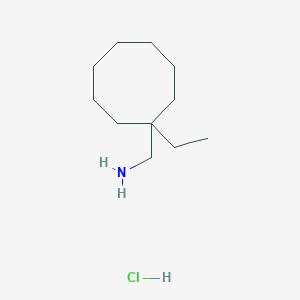
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2756941.png)

